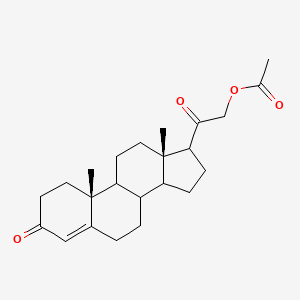
11-Deoxycorticosterone acetate;DOC acetate;Cortexone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Deoxycorticosterone acetate, also known as desoxycorticosterone acetate or cortexone acetate, is a mineralocorticoid steroid hormone produced by the adrenal gland. It is an ester of 11-deoxycorticosterone and is known for its role in regulating sodium and potassium levels in the body. This compound is used in various medical and scientific applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-deoxycorticosterone acetate typically involves the esterification of 11-deoxycorticosterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of 11-deoxycorticosterone acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 11-Deoxycorticosterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corticosterone, a glucocorticoid with significant biological activity.
Reduction: Reduction reactions can convert 11-deoxycorticosterone acetate to its corresponding alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products Formed:
Oxidation: Corticosterone.
Reduction: Alcohol derivatives of 11-deoxycorticosterone acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-Deoxycorticosterone acetate has a wide range of applications in scientific research:
Mecanismo De Acción
11-Deoxycorticosterone acetate exerts its effects by binding to mineralocorticoid receptors in the body. This binding leads to the formation of a steroid-receptor complex, which then translocates to the nucleus and binds to specific DNA sequences. This interaction results in the transcription of genes involved in sodium and potassium regulation, leading to increased sodium reabsorption and potassium excretion .
Comparación Con Compuestos Similares
Corticosterone: A glucocorticoid with similar structural features but different biological activities.
Progesterone: Shares a similar backbone structure but has distinct functions in the body.
Aldosterone: Another mineralocorticoid with a more potent effect on sodium retention.
Uniqueness: 11-Deoxycorticosterone acetate is unique due to its specific role as a precursor to aldosterone and its ability to regulate electrolyte balance without significant glucocorticoid activity .
Propiedades
Fórmula molecular |
C23H32O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3/t17?,18?,19?,20?,22-,23-/m0/s1 |
Clave InChI |
VPGRYOFKCNULNK-ZIZMYJMESA-N |
SMILES isomérico |
CC(=O)OCC(=O)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


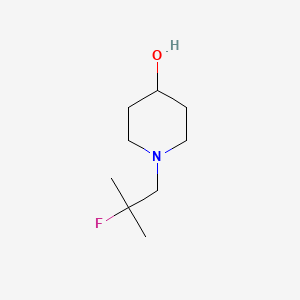
![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)

![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)
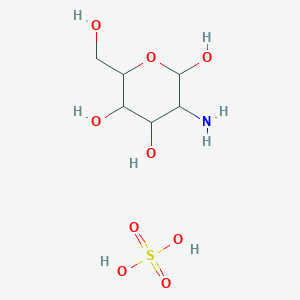
![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
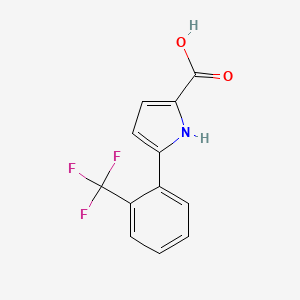
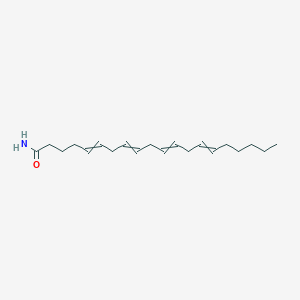
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
